1-acetyl-3,6-dihydro-2H-pyridine-5-carboxamide
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Overview
Description
1-Acetyl-3,6-dihydro-2H-pyridine-5-carboxamide is a chemical compound belonging to the class of pyridine derivatives Pyridine is a basic heterocyclic organic compound similar to benzene but with one methine group replaced by a nitrogen atom
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the acylation of 3,6-dihydro-2H-pyridine-5-carboxamide with acetyl chloride in the presence of a suitable base such as triethylamine.
Industrial Production Methods: On an industrial scale, the compound is typically produced using continuous flow chemistry techniques to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Halogenated pyridines and other functionalized derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
Indole Derivatives: Similar to indole derivatives, 1-acetyl-3,6-dihydro-2H-pyridine-5-carboxamide has diverse biological activities.
Imidazole Derivatives: Like imidazole derivatives, it is used in the synthesis of functional molecules.
Pyridine Derivatives: It shares common structural features with other pyridine derivatives, making it useful in various chemical reactions.
Comparison with Similar Compounds
Indole-3-acetic acid
Imidazole
Other pyridine derivatives
Properties
Molecular Formula |
C8H12N2O2 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
1-acetyl-3,6-dihydro-2H-pyridine-5-carboxamide |
InChI |
InChI=1S/C8H12N2O2/c1-6(11)10-4-2-3-7(5-10)8(9)12/h3H,2,4-5H2,1H3,(H2,9,12) |
InChI Key |
DYHUJZXKTWLMCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC=C(C1)C(=O)N |
Origin of Product |
United States |
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